N1-(5-chloro-2-cyanophenyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of appropriate starting materials. Detailed synthetic pathways can be found in the literature .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, such as nucleophilic substitutions, amidation reactions, and cyclizations. Researchers have explored its reactivity and potential applications .
Physical and Chemical Properties Analysis
Scientific Research Applications
Catalytic Applications
Copper-catalyzed coupling reactions have been significantly enhanced by the use of oxalamide derivatives. Cu2O combined with N,N'-bis(thiophen-2-ylmethyl)oxalamide has been shown to catalyze Goldberg amidation reactions efficiently. This system is particularly effective with (hetero)aryl chlorides, including those that have previously shown poor reactivity in Cu-catalyzed processes. The methodology accommodates a wide array of functionalized (hetero)aryl chlorides and a broad spectrum of aromatic and aliphatic primary amides, yielding good to excellent results. This advancement opens new avenues for the arylation of lactams and oxazolidinones, showcasing the potential of oxalamide derivatives in facilitating complex organic transformations (De, Yin, & Ma, 2017).
Synthetic Methodologies
A novel synthetic approach utilizing N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed for the generation of anthranilic acid derivatives and oxalamides. This methodology features a one-pot process starting from 3-(2-nitroaryl)oxirane-2-carboxamides, leveraging the Meinwald rearrangement and a newly identified rearrangement sequence. This approach is noted for its operational simplicity and high yield, providing a versatile route to diverse oxalamide structures and their potential applications in medicinal chemistry and materials science (Mamedov et al., 2016).
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S/c15-10-4-3-9(7-16)12(6-10)18-14(20)13(19)17-8-11-2-1-5-21-11/h1-6H,8H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCRMUIWHBFGFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.